molecular formula C7H5F2NO2 B6158409 methyl 4,6-difluoropyridine-2-carboxylate CAS No. 1337606-94-6

methyl 4,6-difluoropyridine-2-carboxylate

Katalognummer: B6158409
CAS-Nummer: 1337606-94-6
Molekulargewicht: 173.12 g/mol
InChI-Schlüssel: CGCWEMJKBCGXBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4,6-difluoropyridine-2-carboxylate is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest in various fields due to their unique chemical properties, which include increased stability and reactivity compared to non-fluorinated analogs. This compound is particularly valuable in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-difluoropyridine-2-carboxylate typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, pentafluoropyridine can be reacted with nucleophiles such as sodium azide to produce fluorinated pyridine derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced catalytic systems and optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,6-difluoropyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium azide, Grubbs’ catalyst, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Methyl 4,6-difluoropyridine-2-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of biological systems and the development of new biochemical assays.

    Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical intermediates and active ingredients.

    Industry: The compound is used in the development of new materials and agrochemicals

Wirkmechanismus

The mechanism of action of methyl 4,6-difluoropyridine-2-carboxylate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its binding affinity to specific enzymes and receptors, making it a valuable tool in drug discovery and development. The pathways involved often include inhibition or activation of specific biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-fluoropyridine-4-carboxylate
  • Methyl 2,6-dichloropyridine-4-carboxylate
  • 3,5-Difluoro-2,4,6-triazidopyridine

Uniqueness

Methyl 4,6-difluoropyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in synthetic and pharmaceutical applications .

Eigenschaften

CAS-Nummer

1337606-94-6

Molekularformel

C7H5F2NO2

Molekulargewicht

173.12 g/mol

IUPAC-Name

methyl 4,6-difluoropyridine-2-carboxylate

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3

InChI-Schlüssel

CGCWEMJKBCGXBK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=NC(=CC(=C1)F)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.